Cas no 3164-13-4 (2-(4-Bromo-Phenyl)-Benzooxazole)
2-(4-Bromo-Phenyl)-Benzooxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromophenyl)benzo[d]oxazole
- 2-(4-Bromophenyl)benzoxazole
- 2-(4-bromophenyl)-1,3-benzoxazole
- Benzoxazole,2-(4-bromophenyl)-
- 2-(4-bromophenyl)-1,3-benzoxazole(SALTDATA: FREE)
- 2-(4-Bromo-phenyl)-benzooxazole
- 2-(4-bromophenyl)-benzoxazole
- 2-(4-bromo-phenyl)-benzoxazole
- 2-(4-Brom-phenyl)-benzoxazol
- Ambcb4010236
- CTK4G7505
- SureCN309125
- 2-(p-Bromophenyl)benzoxazole
- 3164-13-4
- DTXSID90511357
- AC-20986
- A847769
- SCHEMBL309125
- RBVHJNZMSBQFDK-UHFFFAOYSA-N
- SCHEMBL4155693
- CS-0039100
- B5017
- AKOS015901376
- AM803684
- FT-0761885
- SB36546
- SY122979
- MFCD00168898
- AS-60158
- DB-027871
- 2-(4-Bromo-Phenyl)-Benzooxazole
-
- MDL: MFCD00168898
- Inchi: 1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
- InChI Key: RBVHJNZMSBQFDK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC2C=CC=CC=2O1
Computed Properties
- Exact Mass: 272.97900
- Monoisotopic Mass: 272.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.514
- Melting Point: 158.0 to 162.0 deg-C
- Boiling Point: 339 ºC
- Flash Point: 159 ºC
- Refractive Index: 1.659
- PSA: 26.03000
- LogP: 4.25730
- λmax: 306(Cyclohexane)(lit.)
2-(4-Bromo-Phenyl)-Benzooxazole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-(4-Bromo-Phenyl)-Benzooxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromo-Phenyl)-Benzooxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0320-1g |
2-(4-Bromo-phenyl)-benzooxazole |
3164-13-4 | 96% | 1g |
1272.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0320-5g |
2-(4-Bromo-phenyl)-benzooxazole |
3164-13-4 | 96% | 5g |
3816.19CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0320-25g |
2-(4-Bromo-phenyl)-benzooxazole |
3164-13-4 | 96% | 25g |
15264.76CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5017-5g |
2-(4-Bromo-Phenyl)-Benzooxazole |
3164-13-4 | 98.0%(GC) | 5g |
¥995.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5017-1g |
2-(4-Bromo-Phenyl)-Benzooxazole |
3164-13-4 | 98.0%(GC) | 1g |
¥250.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B866754-1g |
2-(4-Bromophenyl)benzoxazole |
3164-13-4 | ≥98% | 1g |
682.20 | 2021-05-17 | |
| ChemScence | CS-0039100-1g |
2-(4-Bromophenyl)benzo[d]oxazole |
3164-13-4 | 99.68% | 1g |
$37.0 | 2022-04-27 | |
| ChemScence | CS-0039100-5g |
2-(4-Bromophenyl)benzo[d]oxazole |
3164-13-4 | 99.68% | 5g |
$104.0 | 2022-04-27 | |
| TRC | B750273-50mg |
2-(4-Bromo-Phenyl)-Benzooxazole |
3164-13-4 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B750273-100mg |
2-(4-Bromo-Phenyl)-Benzooxazole |
3164-13-4 | 100mg |
$ 75.00 | 2023-04-18 |
2-(4-Bromo-Phenyl)-Benzooxazole Suppliers
2-(4-Bromo-Phenyl)-Benzooxazole Related Literature
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Daoshan Yang,Xiao Zhu,Wei Wei,Nana Sun,Li Yuan,Min Jiang,Jinmao You,Hua Wang RSC Adv. 2014 4 17832
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Abhishek R. Tiwari,Bhalchandra M. Bhanage Org. Biomol. Chem. 2016 14 7920
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Zhi-Gang Niu,Tao Zheng,You-Hui Su,Peng-Jiang Wang,Xiao-Yan Li,Feng Cui,Jiao Liang,Gao-Nan Li New J. Chem. 2015 39 6025
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Yuting Leng,Fan Yang,Weiguo Zhu,Yangjie Wu,Xiang Li Org. Biomol. Chem. 2011 9 5288
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Prasenjit Saha,Md Ashif Ali,Pokhraj Ghosh,Tharmalingam Punniyamurthy Org. Biomol. Chem. 2010 8 5692
Additional information on 2-(4-Bromo-Phenyl)-Benzooxazole
Recent Advances in the Study of 2-(4-Bromo-Phenyl)-Benzooxazole (CAS: 3164-13-4) in Chemical Biology and Pharmaceutical Research
2-(4-Bromo-Phenyl)-Benzooxazole (CAS: 3164-13-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a benzooxazole core substituted with a 4-bromophenyl group, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(4-Bromo-Phenyl)-Benzooxazole make it a promising candidate for drug discovery and development, particularly in targeting specific molecular pathways involved in disease progression.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2-(4-Bromo-Phenyl)-Benzooxazole. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain cancer cell lines by modulating the activity of key signaling proteins involved in cell proliferation and apoptosis. The study employed a combination of in vitro assays and computational modeling to identify the binding interactions between 2-(4-Bromo-Phenyl)-Benzooxazole and its molecular targets, providing valuable insights into its mechanism of action.
In addition to its anticancer potential, 2-(4-Bromo-Phenyl)-Benzooxazole has also been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits broad-spectrum activity against several pathogenic bacteria and fungi, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. These findings highlight the potential of 2-(4-Bromo-Phenyl)-Benzooxazole as a lead compound for developing novel antimicrobial agents.
The synthesis and structural optimization of 2-(4-Bromo-Phenyl)-Benzooxazole have also been areas of active research. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further exploration of its structure-activity relationships (SAR). For example, a 2023 study in Organic & Biomolecular Chemistry described a novel catalytic approach for the synthesis of 2-(4-Bromo-Phenyl)-Benzooxazole derivatives with improved yields and selectivity. Such developments are crucial for accelerating the discovery of optimized analogs with enhanced pharmacological properties.
Despite the promising findings, challenges remain in the development of 2-(4-Bromo-Phenyl)-Benzooxazole-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of research on this compound underscores its potential as a versatile scaffold for drug design. Future studies should focus on advancing the compound's pharmacokinetic and pharmacodynamic profiles, as well as exploring its applications in combination therapies and targeted drug delivery systems.
In conclusion, 2-(4-Bromo-Phenyl)-Benzooxazole (CAS: 3164-13-4) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further investigation. Continued research efforts will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.
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